molecular formula C20H13BrClF3N2O5 B6017485 (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B6017485
M. Wt: 533.7 g/mol
InChI Key: WNEHFQAPHJSZAT-VZUCSPMQSA-N
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Description

The compound (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structural features It contains multiple functional groups, including bromine, chlorine, and trifluoromethyl groups, which contribute to its distinct chemical properties

Properties

IUPAC Name

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClF3N2O5/c1-31-15-7-9(6-12(21)16(15)32-2)5-11-17(28)26-19(30)27(18(11)29)14-8-10(20(23,24)25)3-4-13(14)22/h3-8H,1-2H3,(H,26,28,30)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEHFQAPHJSZAT-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=C(C=CC(=C3)C(F)(F)F)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=C(C=CC(=C3)C(F)(F)F)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The initial step often includes the preparation of the core diazinane-2,4,6-trione structure, followed by the introduction of the bromine, chlorine, and trifluoromethyl groups through various substitution reactions. The reaction conditions may involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen groups or the reduction of double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways are the subject of ongoing research.

Comparison with Similar Compounds

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione: can be compared with other similar compounds, such as:

    This compound: analogs with different substituents.

  • Bis(2-ethylhexyl) terephthalate , which shares some structural similarities but differs in its functional groups and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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